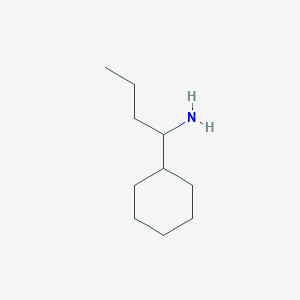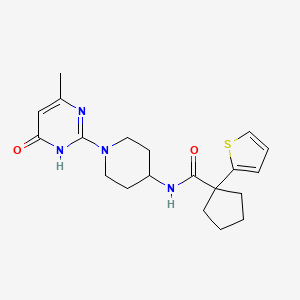
2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium, also known as harmine, is a naturally occurring beta-carboline alkaloid found in various plants such as Banisteriopsis caapi, Peganum harmala, and Passiflora incarnata. Harmine has been extensively studied for its biochemical and physiological effects and has been found to have potential therapeutic applications in various diseases.
Wirkmechanismus
Harmine exerts its therapeutic effects through various mechanisms of action. Harmine has been found to inhibit the activity of various enzymes such as monoamine oxidase A (MAO-A) and cyclin-dependent kinase 5 (CDK5), which are involved in various diseases. Harmine has also been found to activate the Wnt signaling pathway, which is involved in cell proliferation and differentiation. Additionally, 2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium has been shown to inhibit the activity of glycogen synthase kinase 3 (GSK-3), which is involved in various diseases such as Alzheimer's disease.
Biochemical and Physiological Effects:
Harmine has been found to have various biochemical and physiological effects. Harmine has been shown to increase the levels of various neurotransmitters such as dopamine, serotonin, and noradrenaline in the brain. Harmine has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
Harmine has several advantages and limitations for lab experiments. The advantages include its ability to cross the blood-brain barrier, its relatively low toxicity, and its availability. The limitations include its low solubility in water, its instability in acidic conditions, and its potential to interfere with various enzymes and assays.
Zukünftige Richtungen
There are several future directions for the study of 2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium. One direction is to further investigate the potential therapeutic applications of this compound in various diseases, including cancer, Alzheimer's disease, Parkinson's disease, and depression. Another direction is to develop more efficient and cost-effective methods for the synthesis of this compound. Additionally, there is a need for more studies to investigate the safety and toxicity of this compound in humans.
Synthesemethoden
Harmine can be synthesized through various methods, including the extraction from plants, chemical synthesis, and microbial synthesis. The extraction method involves the isolation of 2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium from the plant material using solvents such as ethanol or methanol. The chemical synthesis method involves the reaction of harmaline with various reagents to produce this compound. The microbial synthesis method involves the use of microorganisms such as fungi or bacteria to produce this compound.
Wissenschaftliche Forschungsanwendungen
Harmine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, Parkinson's disease, and depression. Harmine has been shown to have anti-cancer properties by inducing apoptosis and inhibiting tumor growth. In Alzheimer's disease, 2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium has been found to inhibit the formation of beta-amyloid plaques, which are the hallmark of the disease. In Parkinson's disease, this compound has been shown to increase the levels of dopamine in the brain, which is a neurotransmitter that is depleted in Parkinson's disease. In depression, this compound has been found to have antidepressant properties by increasing the levels of serotonin in the brain.
Eigenschaften
IUPAC Name |
2-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-14-7-6-10-9-4-2-3-5-11(9)13-12(10)8-14/h2-5,8H,6-7H2,1H3/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCCJRNDIITWML-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC2=C(CC1)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 2-(6-chloropyridazine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2701714.png)
![3-(4-bromobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2701715.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B2701716.png)

![2-[[5-cyano-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2701718.png)
![2-(6-Cyclopentyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2701719.png)
![3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B2701720.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2701722.png)
![N-(1-cyanocyclohexyl)-2-(3-{[(pyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B2701723.png)
![2-(benzo[d]isoxazol-3-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2701726.png)